molecular formula C18H21NO4 B5817682 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide

Cat. No. B5817682
M. Wt: 315.4 g/mol
InChI Key: BQDVEOONGYMQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide, also known as DMBA, is a chemical compound that has been studied extensively for its potential use in scientific research. DMBA is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been used in a variety of scientific research applications, including studies on pain management, cancer treatment, and neurological disorders. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth in animal models. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to act by binding to specific receptors in the body. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to bind to the mu-opioid receptor, which is involved in pain perception and the regulation of mood. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new pain medications. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has a variety of potential scientific research applications, making it a versatile compound for use in the lab. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted and effective treatments. Additionally, studies could be conducted to investigate the potential use of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide in the treatment of other diseases, such as Alzheimer's disease. Finally, research could be conducted to optimize the synthesis method of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide, making it more efficient and cost-effective for use in lab experiments.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-7-5-4-6-14(15)12-19-18(20)11-13-8-9-16(22-2)17(10-13)23-3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDVEOONGYMQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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